molecular formula C16H14N2O4S B3369753 1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 1-(phenylsulfonyl)-, ethyl ester CAS No. 245064-82-8

1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 1-(phenylsulfonyl)-, ethyl ester

Cat. No.: B3369753
CAS No.: 245064-82-8
M. Wt: 330.4 g/mol
InChI Key: NOORLTYZJWDROA-UHFFFAOYSA-N
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Description

The compound 1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 1-(phenylsulfonyl)-, ethyl ester (CAS: Not explicitly provided in evidence; related ethyl ester CAS: 1195622-96-8 ) is a pyrrolopyridine derivative featuring a phenylsulfonyl group at the 1-position and an ethyl ester at the 3-carboxylic acid position. Its molecular formula is C₁₆H₁₄N₂O₄S, derived from structural analogs . It is marketed for research purposes, with suppliers like Shanghai yuanye Bio-Technology offering small-scale quantities .

Properties

IUPAC Name

ethyl 1-(benzenesulfonyl)pyrrolo[2,3-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c1-2-22-16(19)14-11-18(15-13(14)9-6-10-17-15)23(20,21)12-7-4-3-5-8-12/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOORLTYZJWDROA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=C1C=CC=N2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10578987
Record name Ethyl 1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245064-82-8
Record name Ethyl 1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 1-(phenylsulfonyl)-, ethyl ester typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[2,3-B]pyridine core, which can be achieved through cyclization reactions involving suitable precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds. The carboxylic acid group is then introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents under basic conditions.

The phenylsulfonyl group is introduced through sulfonylation reactions, where the pyrrolo[2,3-B]pyridine intermediate is treated with phenylsulfonyl chloride in the presence of a base such as triethylamine. Finally, the ethyl ester is formed by esterification of the carboxylic acid group using ethanol and a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as automated systems for precise control of reaction conditions. The choice of solvents, reagents, and catalysts is also tailored to ensure high yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 1-(phenylsulfonyl)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups within the molecule. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenylsulfonyl group, allowing for the introduction of different substituents. Reagents such as sodium hydride and alkyl halides are commonly used.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid. This reaction is typically carried out under acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide.

    Hydrolysis: Hydrochloric acid, sodium hydroxide, water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various alkyl or aryl groups, and hydrolysis will yield the free carboxylic acid.

Scientific Research Applications

1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 1-(phenylsulfonyl)-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to our understanding of biological pathways and mechanisms.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer and inflammation.

    Industry: The compound is used in the production of specialty chemicals and pharmaceuticals, where its unique structure imparts desirable properties to the final products.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 1-(phenylsulfonyl)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function. This can lead to downstream effects on cellular pathways, ultimately influencing biological processes such as cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, methyl ester (CAS: 808137-94-2)

  • Molecular Formula : C₉H₈N₂O₂
  • Key Differences :
    • Replaces the ethyl ester with a methyl group, reducing molecular weight (176.17 vs. 190.20 for ethyl ester) .
    • Shorter alkyl chain may decrease lipophilicity, impacting membrane permeability in biological systems.
    • Synthetic routes involve direct esterification of the carboxylic acid intermediate .

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile

  • Key Differences: Substitutes the carboxylic acid ethyl ester with a nitrile (-CN) group . Lacks the ester’s hydrolytic instability, offering greater stability under basic conditions .

Positional Isomers and Heterocyclic Modifications

1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid, 2,3-dihydro-1-hydroxy-2-oxo-, ethyl ester (CAS: 87592-19-6)

  • Molecular Formula : C₁₀H₁₀N₂O₄
  • Key Differences :
    • Features a hydroxyl and oxo group on the dihydro-pyrrolopyridine ring, enabling hydrogen-bonding interactions .
    • Reduced aromaticity compared to the target compound, altering electronic properties and solubility.

1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid,1-[(3-fluorophenyl)methyl]-, ethyl ester (CAS: 920978-82-1)

  • Molecular Formula : C₁₇H₁₅FN₂O₂
  • Key Differences :
    • Fluorophenylmethyl substituent introduces halogenated aromaticity, enhancing lipophilicity and metabolic stability .
    • Positional isomerism (2-carboxylic acid vs. 3-carboxylic acid) may affect binding orientation in target proteins.

Non-Pyrrolopyridine Analogues

Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate

  • Key Differences :
    • Replaces the pyrrolopyridine core with a decahydro-1,6-naphthyridine system, a bicyclic amine structure .
    • The ketone group at the 2-position introduces polarity, contrasting with the sulfonyl group’s electron-withdrawing effects .
    • Demonstrated synthetic versatility via hydrogenation and Raney nickel catalysis .

Data Table: Comparative Analysis of Key Compounds

Compound Name (CAS) Core Structure Substituents Molecular Formula Molecular Weight Key Properties/Applications
Target Compound (Related CAS: 1195622-96-8) Pyrrolo[2,3-B]pyridine 1-(Phenylsulfonyl), 3-ethyl ester C₁₆H₁₄N₂O₄S 330.36 Research reagent, protein binding studies
Methyl ester (808137-94-2) Pyrrolo[2,3-B]pyridine 3-methyl ester C₉H₈N₂O₂ 176.17 Intermediate in drug synthesis
3-Carbonitrile analog Pyrrolo[2,3-B]pyridine 1-(Phenylsulfonyl), 3-carbonitrile C₁₄H₉N₃O₂S 291.31 Electrophilic reactivity
Fluorophenylmethyl derivative (920978-82-1) Pyrrolo[2,3-c]pyridine 1-(3-Fluorophenylmethyl), 2-ethyl ester C₁₇H₁₅FN₂O₂ 298.31 Enhanced metabolic stability

Pharmacological and Industrial Relevance

  • Drug Discovery : Fluorinated analogs (e.g., CAS 920978-82-1) are prioritized in medicinal chemistry for improved bioavailability .
  • Chemical Stability : The phenylsulfonyl group in the target compound may reduce enzymatic degradation compared to hydroxyl-containing analogs .

Biological Activity

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(phenylsulfonyl)-, ethyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C15H15N3O4S
  • Molecular Weight : 319.36 g/mol
  • CAS Number : 858340-91-7

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, predominantly as an inhibitor of phosphodiesterases (PDEs) and potential anticancer agents.

1. Phosphodiesterase Inhibition

A study highlighted the synthesis and evaluation of pyrrolo[2,3-b]pyridine derivatives as selective inhibitors of PDE4B. The compound demonstrated significant inhibition of TNF-α release from macrophages under inflammatory conditions, suggesting its utility in treating inflammatory diseases .

2. Antitumor Activity

Another investigation focused on derivatives of pyrrolo[2,3-b]pyridine that exhibited potent antitumor activity against A549 lung cancer cells. The compounds induced apoptosis and effectively arrested the cell cycle at the G2/M phase . This suggests a promising avenue for developing anticancer therapies.

Structure-Activity Relationships (SAR)

The SAR studies conducted on various derivatives of this compound have revealed critical insights into how structural modifications can enhance biological activity:

CompoundModificationBiological Activity
Compound AMethyl group additionIncreased PDE4B inhibition
Compound BSulfonyl substitutionEnhanced antitumor efficacy
Compound CAromatic hydrazone moietySuperior c-Met inhibition

These modifications indicate that specific functional groups significantly affect the compound's efficacy and selectivity.

Case Studies

  • PDE4B Inhibitors :
    • A series of compounds derived from 1H-pyrrolo[2,3-b]pyridine were evaluated for their ability to inhibit PDE4B. The lead compound showed an IC50 value of 0.8 µM, indicating strong inhibitory potential against this target .
  • Anticancer Evaluation :
    • In vitro studies on A549 cells demonstrated that certain derivatives not only inhibited cell proliferation but also triggered apoptosis through caspase activation pathways. This highlights the compound's potential as a therapeutic agent in oncology .

Q & A

Q. What are the standard synthetic routes for preparing 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid derivatives, and how can the phenylsulfonyl and ethyl ester groups be introduced?

  • Methodological Answer : The core pyrrolo[2,3-b]pyridine scaffold is typically synthesized via cyclization reactions using palladium-catalyzed cross-coupling or reductive cyclization of nitroarenes with formic acid derivatives as CO surrogates . To introduce the phenylsulfonyl group, sulfonation reactions with phenylsulfonyl chloride under basic conditions (e.g., NaH in THF) are employed . The ethyl ester moiety is introduced via esterification of the carboxylic acid intermediate using ethanol and a coupling agent (e.g., DCC/DMAP) or via direct alkylation with ethyl iodide in the presence of a base .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral features should be prioritized?

  • Methodological Answer :
  • ¹H NMR : Focus on aromatic proton signals in the δ 7.0–8.5 ppm range for the pyrrolopyridine core and phenylsulfonyl group. The ethyl ester’s methylene quartet (δ ~4.2 ppm) and methyl triplet (δ ~1.3 ppm) are critical .
  • ESI-MS : Confirm molecular ion peaks (M+H or M–H) and fragmentation patterns to validate the ester and sulfonyl groups .
  • IR : Look for carbonyl stretches (~1700 cm⁻¹ for ester and carboxylic acid derivatives) and sulfonyl S=O stretches (~1350–1150 cm⁻¹) .

Q. How can researchers ensure the stability of the ethyl ester group during synthetic or purification steps?

  • Methodological Answer : Avoid strongly acidic or basic conditions to prevent hydrolysis. Use mild purification methods (e.g., column chromatography with neutral silica gel) and low-temperature storage. Monitor purity via HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) to detect degradation .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR splitting or MS fragments) be resolved for this compound?

  • Methodological Answer :
  • NMR discrepancies : Use 2D techniques (COSY, HSQC) to assign overlapping signals. For example, NOESY can clarify steric interactions between the phenylsulfonyl group and pyrrolopyridine protons .
  • MS anomalies : Perform high-resolution mass spectrometry (HRMS) to distinguish between isobaric fragments. Compare experimental data with computational predictions (e.g., using MassFrontier or mzCloud) .

Q. What strategies optimize the catalytic efficiency of palladium-mediated reactions for pyrrolo[2,3-b]pyridine functionalization?

  • Methodological Answer :
  • Use Pd(PPh₃)₄ with K₂CO₃ in dioxane/water at 105°C for Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups .
  • For reductive cyclizations, optimize CO release by adjusting formic acid derivative concentrations (e.g., ammonium formate) and reaction time to minimize byproducts .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

  • Methodological Answer :
  • Core modifications : Synthesize analogs with varying substituents (e.g., replacing phenylsulfonyl with methylsulfonyl or altering the ester group) .
  • Assays : Test in vitro binding affinity (e.g., kinase assays) and anti-inflammatory activity (COX-2 inhibition). Use ulcerogenic activity assays to assess gastrointestinal toxicity .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with target proteins like JAK2 or TNF-α .

Data Contradiction & Validation

Q. How should researchers address inconsistencies in biological activity data across different batches of the compound?

  • Methodological Answer :
  • Purity validation : Ensure batch consistency via HPLC (≥98% purity) and elemental analysis.
  • Solubility checks : Use DMSO stock solutions with concentrations ≤10 mM to avoid aggregation.
  • Control experiments : Include reference standards (e.g., pharmacopeial-grade impurities) to rule out contamination .

Safety & Handling

Q. What precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer :
  • Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact.
  • Store under inert gas (N₂/Ar) at –20°C to prevent ester hydrolysis.
  • Dispose of waste via halogenated solvent containers due to the sulfonyl group’s potential reactivity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 1-(phenylsulfonyl)-, ethyl ester
Reactant of Route 2
Reactant of Route 2
1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 1-(phenylsulfonyl)-, ethyl ester

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